Tert-butyl (2-ethynylphenyl)carbamate
Overview
Description
Scientific Research Applications
Synthesis of Indoles
Tert-butyl (2-ethynylphenyl)carbamate plays a role in the synthesis of indoles with oxygen-bearing substituents. These indoles are synthesized by cyclization of tert-butyl methoxy- or (triisopropylsilyl)oxy-2-((trimethylsilyl)ethynyl)phenyl)carbamates with potassium tert-butoxide (Kondo, Kojima, & Sakamoto, 1997).
Chloride Channel Blockers
Another application of tert-butyl (2-ethynylphenyl)carbamate derivatives is in the development of potent chloride channel blockers. These compounds show significant inhibitory concentration values for 4-n-[3H]propyl-1-(4-ethynylphenyl)-2,6,7- trioxabicyclo[2.2.2]octane binding to bovine brain membranes (Li & Casida, 1994).
Asymmetric Aldol Routes
In the field of protease inhibitors, tert-butyl (2-ethynylphenyl)carbamate is used in the enantioselective synthesis of carbamates, which are key building blocks for novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).
Crystal Structure Analysis
This compound is also involved in studies related to the crystal structure, where derivatives of tert-butyl (2-ethynylphenyl)carbamate exhibit a range of hydrogen bonds forming a three-dimensional architecture in crystal packing (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Enantioselective Addition
Tert-butyl (2-ethynylphenyl)carbamate is used in the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, a process crucial in synthetic organic chemistry (Storgaard & Ellman, 2009).
Synthesis of Polyacetylenes
In the field of materials science, especially for luminescent properties, tert-butyl (2-ethynylphenyl)carbamate derivatives are used in the synthesis of polyacetylenes having pendant carbazole groups. These polymers exhibit significant photoluminescence quantum yield and photocurrent properties (Sanda, Nakai, Kobayashi, & Masuda, 2004).
properties
IUPAC Name |
tert-butyl N-(2-ethynylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-5-10-8-6-7-9-11(10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAKFBOLEVUSDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-ethynylphenyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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